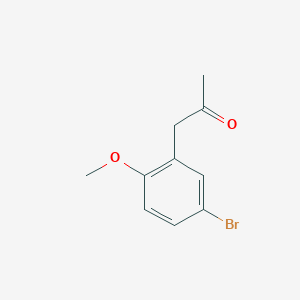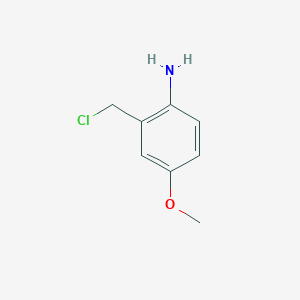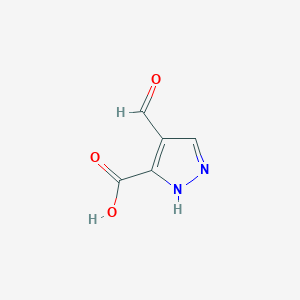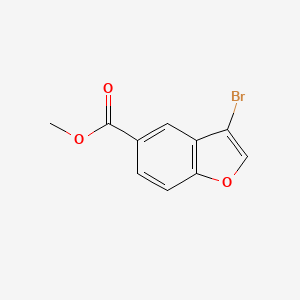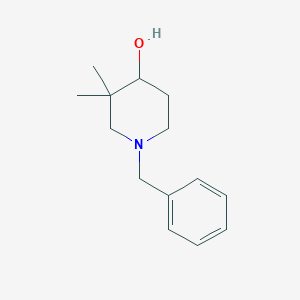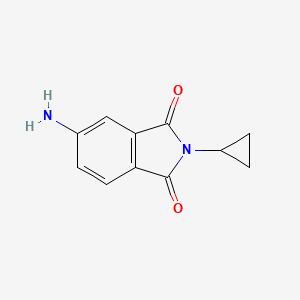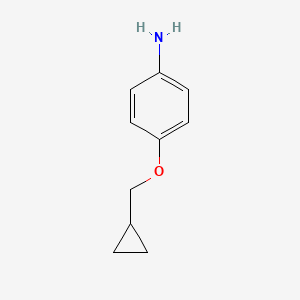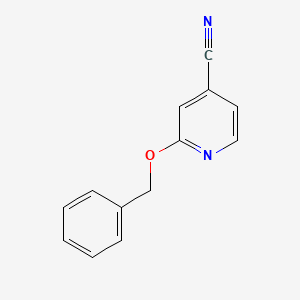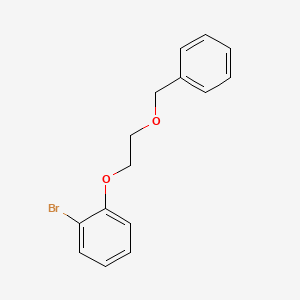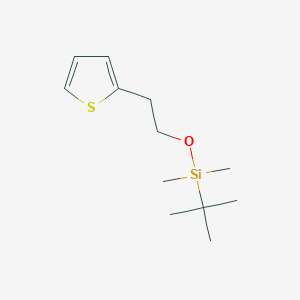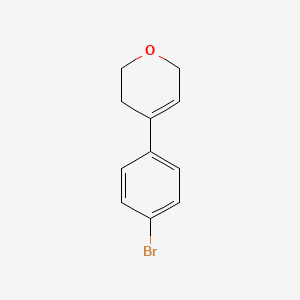![molecular formula C8H7BrO2S B1292102 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide CAS No. 58401-27-7](/img/structure/B1292102.png)
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide
描述
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H5BrO2S and a molecular weight of 247.11 g/mol. This compound is known for its unique structure, which includes a bromine atom attached to a dihydro-benzo[C]thiophene ring system with two dioxide groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
生化分析
Biochemical Properties
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tumor necrosis factor-alpha converting enzyme (TACE), which is involved in inflammatory processes . Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting the regulation of gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the NF-kB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to affect cellular function, potentially leading to alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain biological activity or be excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic potential . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .
准备方法
The synthesis of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can be achieved through several synthetic routes. One common method involves the bromination of 1,3-dihydro-benzo[C]thiophene 2,2-dioxide using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control reaction conditions precisely. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial production .
化学反应分析
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent thiophene compound.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted thiophenes .
科学研究应用
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including as inhibitors of enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide involves its interaction with molecular targets through its bromine and dioxide groups. These functional groups can form covalent bonds or non-covalent interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation in biological systems .
相似化合物的比较
4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can be compared with other similar compounds, such as:
1,3-Dihydro-benzo[C]thiophene 2,2-dioxide: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-1,3-dihydro-benzo[C]thiophene 2,2-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: A related compound with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
4-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQODUVMOQFSMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
